Drnflrfamide
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Overview
Description
Drnflrfamide, also known as DF2, is a neuropeptide originally isolated from crayfish. It belongs to the family of FMRFamide-related peptides, which are known for their role in modulating synaptic transmission. This compound has been extensively studied for its ability to enhance transmitter release and increase the amplitude of excitatory postsynaptic potentials (EPSPs) at neuromuscular junctions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Drnflrfamide involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the synthesized peptide .
Chemical Reactions Analysis
Types of Reactions
Drnflrfamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, which are crucial for its biological activity.
Reduction: Reduction reactions can break disulfide bonds, affecting the peptide’s structure and function.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in buffered solutions.
Substitution: Site-directed mutagenesis using reagents like N-methylmorpholine (NMM) and diisopropylethylamine (DIPEA).
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of this compound, as well as various analogs with substituted amino acids .
Scientific Research Applications
Drnflrfamide has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Investigated for its role in modulating synaptic transmission and neuromuscular function in various organisms
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.
Mechanism of Action
Drnflrfamide exerts its effects by binding to specific receptors on the surface of neurons and muscle cells. This binding activates intracellular signaling pathways involving protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase (CaMK). These kinases phosphorylate target proteins, leading to an increase in transmitter release and enhanced synaptic transmission . The peptide’s action is temperature-dependent, with increased effectiveness at lower temperatures due to reduced activity of protein phosphatases .
Comparison with Similar Compounds
Drnflrfamide is part of the FMRFamide-related peptide family, which includes:
FMRFamide: The parent compound, known for its role in modulating cardiovascular and neuromuscular functions.
FLRFamide: Similar to FMRFamide but with a leucine residue instead of methionine.
TNRNFLRFamide: An extended analog with additional amino acids at the N-terminus, enhancing its potency.
This compound is unique due to its specific sequence and its ability to modulate synaptic transmission through multiple signaling pathways .
Properties
IUPAC Name |
3-amino-4-[[1-[[4-amino-1-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H67N15O10/c1-24(2)19-31(40(67)55-29(16-10-18-53-44(50)51)38(65)56-30(36(47)63)20-25-11-5-3-6-12-25)57-41(68)32(21-26-13-7-4-8-14-26)58-42(69)33(23-34(46)60)59-39(66)28(15-9-17-52-43(48)49)54-37(64)27(45)22-35(61)62/h3-8,11-14,24,27-33H,9-10,15-23,45H2,1-2H3,(H2,46,60)(H2,47,63)(H,54,64)(H,55,67)(H,56,65)(H,57,68)(H,58,69)(H,59,66)(H,61,62)(H4,48,49,52)(H4,50,51,53) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSQPUHNGRSXSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H67N15O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
966.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.